molecular formula C24H18N4O B10914435 1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914435
M. Wt: 378.4 g/mol
InChI Key: XFENCHSXZWGQKG-UHFFFAOYSA-N
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Description

1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is explored for use in organic electronics and photonics due to its conjugated system, which can exhibit interesting electronic properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct biological and electronic properties.

Properties

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

1-methyl-N-naphthalen-1-yl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H18N4O/c1-28-23-20(15-25-28)19(14-22(26-23)17-9-3-2-4-10-17)24(29)27-21-13-7-11-16-8-5-6-12-18(16)21/h2-15H,1H3,(H,27,29)

InChI Key

XFENCHSXZWGQKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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